Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate is a complex organic compound characterized by its unique structural features and molecular formula . With a molecular weight of 442.14 g/mol, this compound includes two bromine atoms and two carboxylate ester groups, contributing to its chemical reactivity and potential applications in various fields. The compound is notable for its thieno[3,2-b]thiophene core, which is known for its electronic properties and stability in organic synthesis.
Several synthetic pathways have been developed for the preparation of Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate:
Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate has potential applications in:
Interaction studies involving Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate focus on its behavior in biological systems and chemical environments. Key areas include:
Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate shares structural similarities with several other compounds. Notable comparisons include:
Compound Name | CAS Number | Key Features |
---|---|---|
2,5-Dibromothieno[3,2-b]thiophene | 25121-87-3 | Lacks ester functionality; simpler structure |
Thieno[3,2-b]thiophene-2-carbonitrile | 40985-58-8 | Contains a carbonitrile group; different reactivity |
4-Bromo-2-thiophenecarboxaldehyde | 18791-75-8 | Aldehyde group instead of ester; varied applications |
4-Bromothiophene-2-carbonitrile | 18791-99-6 | Similar reactivity; lacks dibromo substitution |
The uniqueness of Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate lies in its dual bromination and dicarboxylate structure that enhances its reactivity and potential utility in advanced materials and pharmaceuticals .